4-Nitro-1-(2-phenylethyl)-1H-imidazole

regioisomer differentiation nitroreductase substrate specificity SAR

4-Nitro-1-(2-phenylethyl)-1H-imidazole (CAS 1200605-82-8) is a synthetic 1,4-disubstituted nitroimidazole with molecular formula C₁₁H₁₁N₃O₂ and molecular weight 217.22 g·mol⁻¹. Its SMILES notation, O=[N⁺]([O⁻])c1cn(CCc2ccccc2)cn1, confirms the nitro group resides on the imidazole ring at position 4, while the phenylethyl substituent occupies the N-1 position.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B13880705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-(2-phenylethyl)-1H-imidazole
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c15-14(16)11-8-13(9-12-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
InChIKeyUUKRIWLGBVSFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-(2-phenylethyl)-1H-imidazole: Baseline Identity, Physicochemical Profile, and Procurement-Relevant Structural Context


4-Nitro-1-(2-phenylethyl)-1H-imidazole (CAS 1200605-82-8) is a synthetic 1,4-disubstituted nitroimidazole with molecular formula C₁₁H₁₁N₃O₂ and molecular weight 217.22 g·mol⁻¹. Its SMILES notation, O=[N⁺]([O⁻])c1cn(CCc2ccccc2)cn1, confirms the nitro group resides on the imidazole ring at position 4, while the phenylethyl substituent occupies the N-1 position . This structural arrangement distinguishes it from regioisomeric variants in which the nitro group is located on the phenyl ring (e.g., 1-(4-nitrophenethyl)-1H-imidazole, CAS 56643-91-5) [1]. The compound possesses a computed topological polar surface area of 63.6 Ų, a calculated XLogP of approximately 1.7, zero hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds—properties that place it within Lipinski-compliant chemical space [1]. Classified under the 4-nitroimidazole subclass (C07D 233/92), the compound has been disclosed as a useful synthetic intermediate in patent literature, particularly for the construction of antitubercular agents [2].

Why 4-Nitroimidazole Analogs Cannot Be Interchanged: Differentiation Drivers for 4-Nitro-1-(2-phenylethyl)-1H-imidazole in Scientific Procurement


Within the broader 4-nitroimidazole chemical space, simple substitution at the N-1 position is not a benign modification. Electrochemical studies demonstrate that the nature of the N-1 substituent directly modulates the reduction potential of the nitro group and the kinetic stability of the resulting nitro radical anion—parameters that govern biological activation via nitroreductases [1]. Furthermore, regioisomeric ambiguity (nitro on the imidazole ring versus nitro on the phenethyl phenyl ring) creates two constitutionally distinct compounds with different electronic landscapes, calculated logP values, and hydrogen-bonding capabilities [2]. The presence of the ethyl spacer between the imidazole core and the phenyl ring introduces three rotatable bonds and conformational flexibility that is absent in direct N-phenyl analogs such as 4-nitro-1-phenyl-1H-imidazole [3]. These differences collectively mean that 4-nitro-1-(2-phenylethyl)-1H-imidazole cannot be assumed to behave identically to its closest structural neighbors in biological assays, electrochemical studies, or synthetic routes. The quantitative evidence below establishes the specific dimensions along which this compound diverges from its comparators.

Quantitative Differentiation Evidence for 4-Nitro-1-(2-phenylethyl)-1H-imidazole Relative to Key Comparators


Regioisomeric Identity Confirmation: Nitro Group Position on Imidazole vs. Phenyl Ring Determines Electronic and Metabolic Fate

The compound 4-nitro-1-(2-phenylethyl)-1H-imidazole (SMILES: O=[N+]([O-])c1cn(CCc2ccccc2)cn1) bears the nitro group at position 4 of the imidazole ring, as confirmed by canonical SMILES and InChI annotation . This is constitutionally distinct from the regioisomer 1-(4-nitrophenethyl)-1H-imidazole (CAS 56643-91-5; SMILES: C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]), which carries the nitro substituent on the para position of the phenyl ring [1]. The regioisomeric placement of the nitro group is known to be a critical determinant of substrate recognition by nitroreductase enzymes; 4-nitroimidazoles are generally poor substrates for Type I bacterial nitroreductases compared to 5-nitroimidazoles and nitroaryl variants [2]. This distinction has direct implications for biological screening: the imidazole-4-nitro configuration may confer differential susceptibility to enzymatic reduction, which affects both apparent potency and genotoxicity risk in mammalian versus bacterial assay systems [2].

regioisomer differentiation nitroreductase substrate specificity SAR

Lipophilicity Differentiation: Extended Alkyl Spacer Modulates logP Relative to Direct N-Phenyl 4-Nitroimidazole

4-Nitro-1-(2-phenylethyl)-1H-imidazole incorporates an ethylene spacer between the imidazole N-1 and the phenyl ring, increasing both molecular flexibility and lipophilicity relative to the direct N-phenyl analog 4-nitro-1-phenyl-1H-imidazole (CAS 41384-83-2). The target compound features three rotatable bonds and a calculated XLogP of approximately 1.7 [1], whereas 4-nitro-1-phenyl-1H-imidazole possesses only two rotatable bonds and a reported experimental logP of 2.27–2.30 (ACD/LogP) [2]. Although the phenyl analog has a higher absolute logP, the target compound's additional ethyl linker confers greater conformational entropy and distinct molecular shape, which can influence target binding beyond what logP alone predicts. The parent 4-nitroimidazole (CAS 3034-38-6) lacks any N-substitution and has a logP of –0.08 , underscoring the profound impact of the phenylethyl group on partition behavior.

logP lipophilicity drug-likeness physicochemical properties

N-1 Substituent Effect on Nitro Group Reduction Potential: Phenylethyl vs. Methyl vs. Hydrogen at the Imidazole 1-Position

The electrochemical behavior of 4-nitroimidazoles is strongly modulated by the identity of the N-1 substituent. Voltammetric studies using differential pulse polarography and cyclic voltammetry at mercury electrodes in Britton-Robinson/ethanol (70:30) and DMF/citrate (60:40) media demonstrated that 1-methyl-4-nitroimidazole (M-4-NImOH) is always more easily reduced than the unsubstituted 1-H-4-nitroimidazole (H-4-NImOH), and the nitro radical anion derived from M-4-NImOH exhibits greater kinetic stability than that from the demethylated species [1]. Although direct measurements for the 1-phenylethyl substituent have not been reported in the same study, the electron-donating character of the phenylethyl group (similar to benzyl in Hammett σ₁ values) is expected to produce intermediate reduction potentials between those of the methyl and hydrogen analogs. The class-level trend—that N-1 alkyl substitution facilitates nitro group reduction and stabilizes the radical anion—has been consistently observed across multiple 4-nitroimidazole derivatives and is directly relevant to biological activation, as a more stable nitro radical anion can enhance futile redox cycling and cytotoxicity [2].

electrochemistry reduction potential nitro radical anion stability 4-nitroimidazole

Patent-Backed Synthetic Intermediate Utility: Documented Role in Antitubercular Agent Synthesis Pathways

Patent WO2004035547A1 (Otsuka Pharmaceutical Co., Ltd.) explicitly claims 1-substituted-4-nitroimidazole compounds, including those bearing a phenyl-lower-alkyl group at N-1, as key intermediates for synthesizing antitubercular agents [1]. The generic formula (1) encompasses compounds where R may be a phenyl lower alkyl group, which includes the 2-phenylethyl substituent [1]. Subsequent reactions at the imidazole C-2 position (halogenation and S-functionalization) convert these intermediates into advanced antitubercular leads. While the patent is a class-level disclosure, it establishes that 4-nitroimidazoles with phenylethyl-type N-1 substitution are synthetically competent intermediates in validated pharmaceutical synthetic routes. This contrasts with the direct N-phenyl analog 4-nitro-1-phenyl-1H-imidazole, which lacks the alkyl spacer necessary for the downstream chemistry described in the patent and is primarily employed in different SAR contexts (e.g., anti-trypanosomal programs) [2].

synthetic intermediate antitubercular patent chemistry 4-nitroimidazole

BindingDB Enzyme Inhibition Profile: Selectivity Fingerprint Against Human Aromatase and Off-Target Panel

A structurally related analog, 2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone (CHEMBL162549; BDBM50240895), which shares the imidazole-nitrophenyl pharmacophore architecture but with a carbonyl linker, exhibits an IC₅₀ of 190 nM against human aromatase (CYP19A1) in a placental microsome assay [1]. A separate compound, 2-(4-nitroimidazol-1-yl)-N-phenethyl-acetamide (BDBM96756), which incorporates the 4-nitroimidazole core with a phenethyl amide side chain, shows an EC₅₀ > 29,900 nM against the guanine nucleotide-binding protein subunit alpha-15, indicating weak or absent activity at this target [2]. While the exact target compound (4-nitro-1-(2-phenylethyl)-1H-imidazole without the acetamide linker) has not been directly profiled in public databases, these cross-study data points suggest that the 4-nitroimidazole scaffold, when properly elaborated, can achieve nanomolar potency at CYP19A1 and that the phenylethyl extension provides a modular handle for tuning both potency and target selectivity.

aromatase inhibition CYP19A1 enzyme selectivity BindingDB

High-Value Application Scenarios for 4-Nitro-1-(2-phenylethyl)-1H-imidazole Based on Quantitative Differentiation Evidence


Antitubercular Lead Elaboration via Patent-Validated C-2 Functionalization Chemistry

Research groups engaged in antitubercular drug discovery can utilize 4-nitro-1-(2-phenylethyl)-1H-imidazole as a key intermediate for the synthesis of advanced 1-substituted-4-nitroimidazole leads, following the synthetic pathway disclosed in WO2004035547A1 [1]. The phenylethyl N-1 substituent provides the necessary alkyl spacer for subsequent C-2 halogenation and S-functionalization steps, which are inaccessible to direct N-phenyl analogs. This synthetic competency, combined with the compound's favorable logP (~1.7) and three rotatable bonds that confer conformational adaptability [2], makes it a strategic building block for generating focused libraries of antitubercular candidates.

Electrochemical Mechanistic Studies of Nitro Radical Anion Stability as a Function of N-1 Substituent Size

The established class-level relationship between N-1 substitution and nitro radical anion stability in 4-nitroimidazoles [1] positions 4-nitro-1-(2-phenylethyl)-1H-imidazole as a valuable probe for systematic electrochemical studies. Its bulkier phenylethyl group (compared to methyl or hydrogen) allows investigation of steric and electronic effects on the reduction potential and radical anion lifetime. Such studies are directly relevant to understanding the structure–activity relationships of nitroimidazole-based radiosensitizers and hypoxia-selective cytotoxins, where radical anion persistence determines therapeutic efficacy.

Regioisomer-Controlled Biological Screening to Map Nitroreductase Substrate Specificity

Because 4-nitroimidazoles are known to be poorly reduced by Type I bacterial nitroreductases compared to their 5-nitro and nitroaryl counterparts [1], 4-nitro-1-(2-phenylethyl)-1H-imidazole can serve as a regioisomerically defined probe in nitroreductase substrate specificity panels. When screened alongside its regioisomer 1-(4-nitrophenethyl)-1H-imidazole (nitro on phenyl ring) [2], researchers can deconvolute whether observed biological activity arises from imidazole-ring reduction or phenyl-nitro reduction. This differentiation is critical for predicting mammalian versus bacterial genotoxicity profiles and for designing nitroimidazole prodrugs with targeted activation.

Medicinal Chemistry Scaffold for CYP19A1 (Aromatase) Inhibitor Optimization

The demonstrated nanomolar aromatase inhibitory activity (IC₅₀ = 190 nM) of a structurally related imidazole-nitrophenyl congener [1] suggests that 4-nitro-1-(2-phenylethyl)-1H-imidazole is a viable core scaffold for aromatase inhibitor development. Its calculated logP of ~1.7 and zero hydrogen-bond donor count [2] are consistent with oral bioavailability guidelines, and the phenylethyl side chain offers a convenient vector for introducing additional substituents to optimize potency and CYP isoform selectivity without compromising the core pharmacophore.

Quote Request

Request a Quote for 4-Nitro-1-(2-phenylethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.